Butyl nitrate

Vue d'ensemble

Description

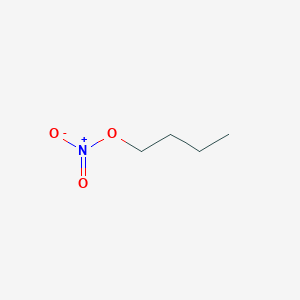

Butyl nitrate, also known as nitric acid butyl ester, is a colorless oil with the chemical formula C4H9NO3. It is often confused with butyl nitrite, which is sometimes used as a recreational inhalant. This compound is known for its explosive properties and is used in various industrial applications .

Méthodes De Préparation

The conventional preparation method of butyl nitrate involves the nitration of butanol using a mixed acid of nitric acid and sulfuric acid. This method, however, has a low yield and poses safety risks during production . Another method involves the reaction of butyl alcohol with sodium nitrite in the presence of sulfuric acid, which results in the formation of this compound .

Analyse Des Réactions Chimiques

Butyl nitrate undergoes several types of chemical reactions, including:

Oxidation: When heated to decomposition, this compound emits fumes of nitrous oxide.

Reduction: This compound can be reduced to butanol and ammonia under specific conditions.

Substitution: It reacts explosively with Lewis acids such as boron trifluoride and aluminum chloride.

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and sodium nitrite. The major products formed from these reactions are butanol, ammonia, and nitrous oxide .

Applications De Recherche Scientifique

Chemical Synthesis

Nitration Agent

Butyl nitrate serves as an effective nitrating agent in organic synthesis. It has been particularly noted for its chemoselectivity in nitrating phenolic compounds, which is crucial for producing mononitro derivatives without over-nitration. This property is beneficial in developing pharmaceuticals and agrochemicals where precision is required in modifying chemical structures .

Mechanism of Action

The nitration process typically involves the formation of nitrosyl intermediates, leading to C-nitration through homolysis and oxidation. This mechanism allows for selective reactions that are compatible with various functional groups, making this compound a valuable reagent in synthetic chemistry .

Industrial Applications

Solvent Properties

In industrial settings, this compound is utilized as a solvent due to its ability to dissolve a wide range of organic compounds. Its low volatility and good solvency make it suitable for applications in coatings, adhesives, and inks .

Energetic Materials

Recent studies have explored the use of this compound in the synthesis of energetic ionic liquids, which have applications in propellants and explosives. For instance, 4-amino-1-butyl-1,2,4-triazolium nitrate, synthesized using this compound, demonstrated improved properties as an energetic additive, enhancing the performance of monopropellants by modifying their burning rates and reducing sensitivity .

Case Study 1: Chemoselective Nitration

A study demonstrated the use of tert-butyl nitrite (TBN) for the nitration of phenols. The reaction yielded mononitro derivatives with high selectivity, showcasing this compound's utility in synthesizing complex organic molecules while minimizing byproducts .

Case Study 2: Inhalant Abuse Research

Research into inhalant abuse has identified this compound as a substance with psychoactive effects when inhaled. This has implications for public health and safety, as chronic exposure can lead to serious health issues such as neuroplasticity impairment and cognitive deficits . Understanding these effects is critical for developing policies and educational programs aimed at reducing inhalant abuse.

Data Tables

Mécanisme D'action

The mechanism by which butyl nitrate exerts its effects involves the release of nitric oxide, which acts as a vasodilator. This leads to the relaxation of involuntary muscles, including blood vessel walls . In the presence of Lewis acids, this compound undergoes explosive decomposition, releasing nitrous oxide .

Comparaison Avec Des Composés Similaires

Butyl nitrate is often compared with other alkyl nitrates such as:

- Methyl nitrate

- Ethyl nitrate

- Amyl nitrate

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, amyl nitrate is commonly used in medicine for its vasodilatory effects, while this compound is primarily used in industrial applications .

This compound’s uniqueness lies in its specific reactivity with Lewis acids and its use in the production of explosives .

Activité Biologique

Butyl nitrate, a member of the alkyl nitrate family, is primarily known for its use as a vasodilator and recreational drug. Its biological activity encompasses various pharmacological effects, including cardiovascular and central nervous system interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C4H9NO3) is an ester formed from butanol and nitric acid. It functions as a vasodilator by releasing nitric oxide (NO), which relaxes smooth muscle cells in blood vessels, leading to increased blood flow. The mechanism involves the conversion of this compound to nitric oxide in the body, which activates guanylate cyclase, resulting in elevated levels of cyclic GMP (cGMP) that mediate vascular relaxation.

Pharmacological Effects

- Vasodilation : this compound induces vasodilation, which can lower blood pressure and increase heart rate. This effect is beneficial in certain medical conditions but can also pose risks when misused.

- Recreational Use : Known as "poppers," this compound is often inhaled for its euphoric effects. However, this practice can lead to adverse health outcomes, including cardiovascular complications.

Toxicological Profile

This compound exhibits a range of toxicological effects that warrant careful consideration:

- Acute Toxicity : Inhalation of high concentrations can result in respiratory distress, headaches, and dizziness.

- Chronic Exposure : Long-term exposure may lead to more severe health issues such as methemoglobinemia and potential carcinogenic effects.

Case Studies

- Cardiovascular Effects : A study involving male Sprague-Dawley rats exposed to this compound showed significant alterations in heart rate and blood pressure regulation. The rats exhibited a dose-dependent response to the compound, with higher concentrations resulting in more pronounced cardiovascular effects .

- Cytotoxicity : Research conducted on human lung epithelial cells indicated that this compound exposure led to increased oxidative stress markers and cell apoptosis at elevated concentrations .

Data Table: Biological Activity Summary

Mechanistic Insights

Investigations into the metabolic pathways of this compound have revealed its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Studies indicate that this compound can modulate the activity of these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs .

Propriétés

IUPAC Name |

butyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHZPQUHCAKSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239143 | |

| Record name | Butyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water-white liquid; [Hawley] | |

| Record name | Butyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.3 [mmHg] | |

| Record name | Butyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-45-0 | |

| Record name | Butyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK6AM7PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Butyl Nitrate?

A1: this compound encompasses several isomers. For instance, n-butyl nitrate has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic techniques are helpful for characterizing this compound isomers?

A2: Several spectroscopic methods prove useful in characterizing this compound isomers. These include:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic stretching vibrations of the CONO2 group, particularly the asymmetric vibrations of N-O, which are distinctive for alkyl nitrates [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide valuable information about the structure and dynamics of this compound isomers [, ]. These techniques help distinguish between primary, secondary, and tertiary butyl nitrates based on chemical shifts and coupling patterns.

- Raman Spectroscopy: This method can be utilized to detect n-butyl nitrate, specifically by analyzing the characteristic peaks corresponding to the asymmetrical and symmetrical stretching vibrations of NO2, C-H flexural vibrations of methyl and methylene groups, and the stretching vibration of C-O [].

Q3: Are there any computational studies on the structure and reactivity of this compound?

A3: Yes, density functional theory (DFT) calculations have been employed to study the molecular structure, bond dissociation energies, and enthalpy of formation of different this compound isomers [, ]. These calculations provide insights into the stability and reactivity of these compounds. For instance, the wB97X/Def2TZVPP method was found to provide more reliable estimates of kinetic parameters for the thermal decomposition of aliphatic nitrates compared to the B3LYP method [].

Q4: How does this compound contribute to atmospheric chemistry?

A4: this compound, like other alkyl nitrates, plays a role in atmospheric chemistry primarily as a reservoir species for nitrogen oxides (NOx) [, , ]. These compounds are formed in the atmosphere through the reaction of hydrocarbons with NOx in the presence of sunlight. Once formed, this compound can be transported long distances before it decomposes, releasing NOx back into the atmosphere. This process can impact ozone formation and air quality in downwind regions.

Q5: What is the primary removal process for this compound in the atmosphere?

A5: The dominant removal process for this compound in the atmosphere is photolysis by sunlight [, ]. This process breaks down the molecule into an alkoxy radical and nitrogen dioxide (NO2). The rate of photolysis is temperature-dependent and influenced by factors like the angle of the sun and ozone abundance.

Q6: How does the reactivity of this compound compare to other compounds, such as Butanol, in the presence of nitric acid?

A6: Research indicates that n-butyl nitrate is less reactive than n-butanol in the presence of heated nitric acid solutions []. While both compounds can undergo oxidation reactions with nitric acid, n-butanol exhibits higher reactivity, leading to a faster and more complete oxidation process.

Q7: Are there any known sources of this compound emissions besides atmospheric formation?

A7: Yes, in addition to atmospheric formation, studies have identified biomass burning as a direct source of C1-C4 alkyl nitrates, including this compound []. During both the flaming and smoldering stages of savanna burning, significant amounts of alkyl nitrates are released into the atmosphere, with methyl nitrate being dominant during flaming and C2-C4 alkyl nitrates, including this compound, primarily emitted during smoldering.

Q8: How do bacterial communities in seawater contribute to alkyl nitrate production?

A8: Research suggests that bacteria play a significant role in producing short-chain alkyl nitrates, including ethyl and this compound, in seawater []. This production is independent of light and appears to be driven by the activity of heterotrophic bacteria, potentially through metabolic pathways that remain to be fully elucidated.

Q9: Can this compound be used in the synthesis of other compounds?

A10: Yes, this compound can be employed as a nitrating agent in organic synthesis. For instance, it has been utilized in the synthesis of N2-substituted deoxyguanosine nucleosides [] and in the preparation of a novel high-toughness solid propellant adhesive system [].

Q10: What are some methods for synthesizing this compound?

A10: Several methods have been reported for the synthesis of this compound:

- Reaction of Butyl Alcohol with Nitric Acid: This classic method involves reacting the appropriate Butyl Alcohol with nitric acid under controlled conditions [].

- Reaction of Metal Nitrates with Phosphate Esters: This alternative method offers a safer and potentially more convenient route to synthesize short-chain alkyl nitrates, including this compound [].

- Solid-Phase Synthesis: A novel approach involves the solid-phase alkylation of ketones to synthesize racemic forms of natural defense substances and their analogs [].

Q11: What are the safety concerns associated with this compound?

A12: this compound is flammable and poses a fire hazard []. It is essential to handle this compound with care and follow appropriate safety precautions. While it is used as a cetane improver, it's important to note that the combustion of diesel fuel, even with cetane improvers, produces emissions that can be harmful to human health and contribute to air pollution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.